molecular formula C8H3Cl3F3NO B5822849 2,2,2-trifluoro-N-(2,4,5-trichlorophenyl)acetamide

2,2,2-trifluoro-N-(2,4,5-trichlorophenyl)acetamide

Cat. No.: B5822849
M. Wt: 292.5 g/mol
InChI Key: KZGXCHQLCYROPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-N-(2,4,5-trichlorophenyl)acetamide is an organic compound with the molecular formula C8H3Cl3F3NO It is characterized by the presence of trifluoromethyl and trichlorophenyl groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoro-N-(2,4,5-trichlorophenyl)acetamide typically involves the reaction of 2,4,5-trichloroaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2,4,5-Trichloroaniline} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-N-(2,4,5-trichlorophenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound can yield 2,4,5-trichloroaniline and trifluoroacetic acid.

Scientific Research Applications

2,2,2-Trifluoro-N-(2,4,5-trichlorophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(2,4,5-trichlorophenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl and trichlorophenyl groups contribute to its reactivity and ability to form stable complexes with various enzymes and receptors. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

    2,2,2-Trifluoro-N,N-dimethylacetamide: This compound has similar trifluoromethyl and acetamide groups but differs in the substitution pattern on the nitrogen atom.

    2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone: This compound is structurally similar but contains a ketone group instead of an amide group.

Uniqueness: 2,2,2-Trifluoro-N-(2,4,5-trichlorophenyl)acetamide is unique due to the combination of trifluoromethyl and trichlorophenyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2,2,2-trifluoro-N-(2,4,5-trichlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3F3NO/c9-3-1-5(11)6(2-4(3)10)15-7(16)8(12,13)14/h1-2H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGXCHQLCYROPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.